molecular formula C20H17O2P B3057378 Benzoic acid, 2-(diphenylphosphino)-, methyl ester CAS No. 79932-99-3

Benzoic acid, 2-(diphenylphosphino)-, methyl ester

Cat. No. B3057378
CAS RN: 79932-99-3
M. Wt: 320.3 g/mol
InChI Key: VWTREAQKLNMBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzoic acid, 2-(diphenylphosphino)-, methyl ester” is a chemical compound with the molecular formula C20H17O2P and a molecular weight of 320.3 g/mol . It is also known as XPhos or dppe-BuPhos. This compound is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions .


Synthesis Analysis

The synthesis of this compound involves the reaction of an amine functionalized molecule with the phosphine through the activated pentafluorophenyl ester. The azide-molecule is then reacted with the newly labeled phosphine to form the iminophosphorane, and the aza-ylide is subsequently captured by the methyl ester to yield the covalent conjugated product .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 . This indicates that the compound contains a benzoic acid moiety (C6H5COOH), a diphenylphosphino group ((C6H5)2P), and a methyl ester group (COOCH3).


Chemical Reactions Analysis

This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Scientific Research Applications

Analytical Methods for Benzoic Acid Derivatives

Benzoic acid derivatives, such as methyl paraben (methyl ester of P-hydroxy benzoic acid), are extensively studied for their presence in cosmetics. Analytical methods like spectrophotometry, HPLC, and electrokinetic capillary electrophoresis have been developed to determine the concentration of these compounds in complex samples. These methods underscore the importance of benzoic acid derivatives in regulatory compliance and consumer safety in the cosmetic industry (Mallika J.B.N, S. ThiruvengadarajanV., C. Gopinath, 2014).

Food and Feed Additives

Research on benzoic acid as a preservative in foods and feeds highlights its role in enhancing gut functions, including digestion, absorption, and barrier functions. This application of benzoic acid derivatives in improving growth and health through gut function promotion is particularly noted in studies involving piglets and porcine intestinal epithelial cells (X. Mao, Qing Yang, Daiwen Chen, B. Yu, Jun He, 2019).

Environmental Impact and Degradation

The occurrence, fate, and behavior of parabens (esters of para-hydroxybenzoic acid) in aquatic environments have been reviewed, with a focus on their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disruptor chemicals. This research emphasizes the environmental impact of benzoic acid derivatives and the need for continuous monitoring and evaluation of their presence in the environment (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).

Pharmaceutical Applications

The synthetic utility of benzoic acid derivatives is evident in the development of pharmaceuticals, showcasing their role as bioactive precursors in the synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This highlights the significance of benzoic acid derivatives in medicinal chemistry and drug discovery (S. Farooq, Z. Ngaini, 2019).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 2-diphenylphosphanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17O2P/c1-22-20(21)18-14-8-9-15-19(18)23(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTREAQKLNMBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548170
Record name Methyl 2-(diphenylphosphanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79932-99-3
Record name Methyl 2-(diphenylphosphanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diphenylphosphine (0.94 mL, 5.40 mmol, 1 eq) was added to a stirred solution of methyl 2-trifluoromethanesulfonyloxybenzoate (1.531 g, 5.39 mmol, 1 eq), triethylamine (0.85 mL, 6.1 mmol, 1.1 eq) and palladium acetate (0.005 g, 0.02 mmol, 0.004 eq) in degassed MeCN (10 mL) instantly giving a red coloration. The solution was heated at reflux under nitrogen for 17 hours. The blood-red solution was allowed to cool and an aliquot taken for NMR analysis.
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
1.531 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 2-(diphenylphosphino)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.